2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research .
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the active site of CDK2 through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase. This leads to a halt in cell proliferation, thereby inhibiting the growth of cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also induces apoptosis within HCT cells .
Méthodes De Préparation
The synthesis of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the reaction of appropriate hydrazines with 4,6-dichloropyrimidine under reflux conditions . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, often involving the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Analyse Des Réactions Chimiques
2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one include other pyrazolo[3,4-d]pyrimidine derivatives such as:
- 1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications. The unique combination of the fluorophenyl group and the pyrrolidin-1-ylethanone moiety in this compound contributes to its distinct chemical and biological properties .
Activité Biologique
The compound 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a member of the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with related compounds.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a fluorophenyl group , a pyrazolo[3,4-d]pyrimidine core , and a sulfanyl group , which contribute to its unique biological properties.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the sulfanyl group suggests potential covalent interactions with nucleophilic residues in proteins, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions.
Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit anticancer properties. For instance, studies have shown that derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. The compound's structure suggests it may act similarly by inhibiting pathways critical for tumor growth.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Notably:
- Butyrylcholinesterase (BChE) : Preliminary data suggest competitive inhibition with an IC50 value comparable to known inhibitors like physostigmine .
- Cyclooxygenase (COX) Inhibition : Related compounds have demonstrated selective COX-II inhibition, indicating potential anti-inflammatory properties. The compound's structural features may confer similar activities.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. Key findings include:
Study | Compound | Activity | IC50 (µM) |
---|---|---|---|
Eren et al. (2023) | PYZ3 | COX-II Inhibition | 0.011 |
Alegaon et al. (2023) | PYZ38 | COX-II Inhibition | 1.33 |
Kumar et al. (2018) | 1H-Pyrazolo Derivative | BChE Inhibition | 46.42 |
These studies highlight the potential of pyrazolo derivatives in therapeutic applications, particularly in oncology and inflammation.
Comparison with Similar Compounds
When compared to similar compounds in the pyrazolo[3,4-d]pyrimidine class, our compound exhibits unique properties due to its specific substituents:
Compound Name | Structure Features | Notable Activity |
---|---|---|
1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Lacks sulfanyl group | Anticancer activity |
N-(3-nitrophenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetamide | Contains nitrophenyl group | COX inhibition |
The presence of both sulfanyl and fluorophenyl groups in our compound may enhance its bioactivity compared to these analogs.
Propriétés
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c18-12-3-5-13(6-4-12)23-16-14(9-21-23)17(20-11-19-16)25-10-15(24)22-7-1-2-8-22/h3-6,9,11H,1-2,7-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGWYOKWPLBMJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.